molecular formula C18H17NO6 B14959369 N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

Cat. No.: B14959369
M. Wt: 343.3 g/mol
InChI Key: XRMYIQQFWVQREU-UHFFFAOYSA-N
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Description

Structure and Synthesis N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a furochromene derivative characterized by a fused furan-chromenone core substituted with methyl groups at positions 2, 3, and 3. The acetyl-glycine moiety at position 6 enhances its solubility and bioactivity. Synthesis typically involves multi-step reactions: (1) construction of the furochromen core, (2) introduction of methyl groups, and (3) acetylation with glycine under controlled conditions .

Biological Activity
This compound exhibits enteropeptidase inhibitory activity, making it a candidate for treating metabolic disorders like obesity and diabetes. Its glycine moiety facilitates interactions with peptide-binding enzymes, while the furochromen core contributes to antioxidant and anti-inflammatory properties .

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C18H17NO6/c1-8-10(3)24-14-6-15-12(4-11(8)14)9(2)13(18(23)25-15)5-16(20)19-7-17(21)22/h4,6H,5,7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

XRMYIQQFWVQREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine typically involves the following steps:

    Formation of the furochromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen structure.

    Introduction of the acetyl group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of glycine: The final step involves coupling the acetylated furochromen with glycine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Interacting with DNA: The compound may bind to DNA, affecting gene expression and cell proliferation.

    Modulating signaling pathways: It can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural Variations and Key Modifications

The table below highlights structural differences and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities
N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine Acetyl-glycine at position 6 ~378.35 (estimated) Enteropeptidase inhibition, anti-inflammatory
N-{[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine 4-Chlorophenyl at position 3 425.8 Enhanced reactivity, potential anticancer
N-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine Beta-alanine instead of glycine ~392.4 (estimated) Improved metabolic stability
N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine Glycylglycine chain, tetramethyl furochromen 486.57 Dual enzyme inhibition, peptide interactions
N-[3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine tert-Butyl and propanoyl groups ~450.5 (estimated) Increased lipophilicity, CNS-targeted effects

Impact of Functional Groups on Bioactivity

  • Glycine vs. Beta-Alanine : Beta-alanine derivatives (e.g., ) exhibit prolonged metabolic stability due to resistance to peptidases, but reduced solubility compared to glycine analogs .
  • Chlorophenyl Substitution : The 4-chlorophenyl group () enhances electrophilicity, improving interactions with hydrophobic enzyme pockets, but may increase toxicity risks .
  • Methyl Group Additions : Tetramethyl derivatives () show higher lipophilicity, enhancing membrane permeability but requiring formulation adjustments for bioavailability .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility: Glycine-containing analogs generally exhibit better aqueous solubility than bulkier derivatives (e.g., norvaline in ) .
  • Enzyme Affinity: The acetyl-glycine moiety in the target compound shows stronger enteropeptidase binding (IC₅₀ = 12 µM) compared to propanoic acid analogs lacking this group (IC₅₀ = 45 µM) .
  • Therapeutic Applications :
    • Anticancer : Chlorophenyl-substituted analogs () inhibit topoisomerase II (IC₅₀ = 8 µM) .
    • Anti-inflammatory : Methoxybenzyl derivatives () reduce TNF-α production by 60% at 10 µM .

Research Findings and Clinical Potential

Preclinical Data

  • Target Compound : Reduces postprandial glucose spikes by 40% in murine models via enteropeptidase inhibition .
  • Peptide-Conjugated Analogs : ’s glycyl-isoleucyl-phenylalanine derivative demonstrates dual protease inhibition (enteropeptidase and trypsin) but faces challenges in oral absorption .

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis of tetramethyl or peptide-conjugated analogs reduces scalability .
  • Toxicity : Chlorophenyl derivatives show hepatotoxicity at high doses (>50 mg/kg) in preclinical trials .

Biological Activity

N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C24H23NO5
Molecular Weight: 405.4 g/mol
IUPAC Name: N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
InChI Key: NBYNBSHGFHPLSS-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's furochromenyl moiety allows it to engage with hydrophobic pockets in proteins and modulate enzyme and receptor activities. This interaction can lead to various biological effects including anti-inflammatory and neuroprotective properties.

Biological Activities

  • Anti-inflammatory Effects : Research indicates that compounds similar to N-acetylglycine exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell types.
  • Neuroprotective Effects : Studies have shown that furochromenyl derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Metabolic Regulation : The compound may influence metabolic pathways related to fatty acid metabolism and energy homeostasis. For instance, the involvement of glycine N-acyltransferase-like enzymes in the metabolism of similar compounds has been documented .

Case Studies and Research Findings

A systematic review of the literature reveals several key studies that highlight the biological activity of N-acetylglycine derivatives:

StudyFindings
Study 1 Identified anti-inflammatory effects in mouse models treated with acetylglycine derivatives, demonstrating reduced levels of inflammatory markers .
Study 2 Investigated the neuroprotective effects of furochromenyl compounds in neuroblastoma cell lines, showing significant protection against oxidative damage .
Study 3 Explored the metabolic pathways influenced by N-acetylglycine in diet-induced obesity models, suggesting a role in weight management and metabolic health .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in conditions like Alzheimer's and Parkinson's disease.
  • Obesity Management : The compound's role in metabolic regulation suggests potential use in obesity prevention strategies.
  • Chronic Inflammatory Conditions : Its anti-inflammatory effects make it a candidate for treating chronic inflammatory diseases such as arthritis.

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